molecular formula C11H16N2 B15280042 4-((1S,2R)-2-Aminocyclopropyl)-N,N-dimethylaniline

4-((1S,2R)-2-Aminocyclopropyl)-N,N-dimethylaniline

Cat. No.: B15280042
M. Wt: 176.26 g/mol
InChI Key: RFXSQJLTKLMDQG-WDEREUQCSA-N
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Description

4-((1S,2R)-2-Aminocyclopropyl)-N,N-dimethylaniline is a chiral compound with significant interest in various fields of chemistry and pharmacology

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1S,2R)-2-Aminocyclopropyl)-N,N-dimethylaniline can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .

Industrial Production Methods

Industrial production of this compound typically involves optimized versions of the synthetic routes mentioned above. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process . These systems allow for better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-((1S,2R)-2-Aminocyclopropyl)-N,N-dimethylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-((1S,2R)-2-Aminocyclopropyl)-N,N-dimethylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((1S,2R)-2-Aminocyclopropyl)-N,N-dimethylaniline involves its interaction with specific molecular targets. The compound’s cyclopropyl group imparts rigidity, allowing it to fit into specific binding sites on enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((1S,2R)-2-Aminocyclopropyl)-N,N-dimethylaniline stands out due to its unique combination of a cyclopropyl group and an aniline moiety. This structure provides a distinct set of chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

4-[(1S,2R)-2-aminocyclopropyl]-N,N-dimethylaniline

InChI

InChI=1S/C11H16N2/c1-13(2)9-5-3-8(4-6-9)10-7-11(10)12/h3-6,10-11H,7,12H2,1-2H3/t10-,11+/m0/s1

InChI Key

RFXSQJLTKLMDQG-WDEREUQCSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)[C@@H]2C[C@H]2N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2CC2N

Origin of Product

United States

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